molecular formula C23H23N5O4S B2395391 ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852145-49-4

ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2395391
CAS No.: 852145-49-4
M. Wt: 465.53
InChI Key: INASWEYXNJXFOF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a synthetic organic compound. This molecule is interesting due to its unique structure that combines an indole core with a 1,2,4-triazole ring, and an acetate ester. The presence of various functional groups like methoxy, indole, triazole, and thioacetamide make it a compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as indole, 3-methoxybenzaldehyde, and appropriate reagents for triazole formation.

  • Step-by-Step Synthesis

    • Formation of 1,2,4-triazole: : This can be achieved through cyclization reactions involving hydrazines and aldehydes/ketones.

    • Linking of Indole and Triazole Moieties: : A condensation reaction often forms the bond between the indole and triazole rings.

    • Thioacetamide Group Introduction: : This can be accomplished via nucleophilic substitution reactions.

    • Esterification: : The final esterification to form ethyl acetate can be achieved using classic esterification conditions involving acids and alcohols under catalytic conditions.

Industrial Production Methods

While laboratory-scale synthesis is well documented, scaling up to industrial production may require optimizing each step for efficiency and cost-effectiveness, often through flow chemistry or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation at the indole ring and other positions.

  • Reduction: : The triazole and indole rings can be targets for selective reduction.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur due to various reactive sites.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Involves reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Depends on the specific site; common reagents include halogenating agents for electrophilic substitution or amines for nucleophilic substitution.

Major Products Formed

  • Oxidation often produces oxidized derivatives like quinones.

  • Reduction can yield partially or fully reduced forms, modifying the electronic characteristics.

  • Substitution reactions give rise to derivatives with different substituents at the reactive sites.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis due to its diverse functional groups, allowing the construction of more complex molecules.

Biology

In biological research, it is used to study enzyme interactions and binding affinities due to its unique structure.

Medicine

Industry

Used in the development of novel materials and as a potential intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action primarily revolves around its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. It can interact with enzymes, receptors, or other proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: : Similar structure with a hydroxy group instead of methoxy.

  • Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: : Contains a chloro substituent on the phenyl ring.

  • Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-aminophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate: : Features an amino group on the phenyl ring.

Uniqueness

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate stands out due to its methoxy group, which may influence its electronic properties and interaction with molecular targets differently compared to its analogs.

This compound's multifaceted nature makes it an intriguing subject of study across various fields, from synthetic chemistry to biomedical research.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-3-32-21(30)13-25-20(29)14-33-23-27-26-22(18-12-24-19-10-5-4-9-17(18)19)28(23)15-7-6-8-16(11-15)31-2/h4-12,24H,3,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASWEYXNJXFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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